molecular formula C8H7N3O2 B1418913 1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1153295-65-8

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1418913
CAS No.: 1153295-65-8
M. Wt: 177.16 g/mol
InChI Key: DFBVVTWZBAPQJN-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features both pyrazole and pyrrole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of nitrogen atoms in the heterocyclic rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable dione precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

In agricultural applications, this compound has been investigated for its potential as a pesticide and herbicide due to its ability to disrupt biological pathways in pests.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of pyrazole derivatives against common weeds. The results indicated that certain derivatives showed significant herbicidal activity at low concentrations, making them promising candidates for eco-friendly herbicides .

Herbicide Activity Concentration (mg/L) Weed Species Tested
Effective10Amaranthus retroflexus
Moderate25Chenopodium album
Low50Setaria viridis

Materials Science

The compound's unique structural features make it suitable for use in developing novel materials with specific properties.

Case Study: Organic Electronics

Recent research has explored the use of pyrazole derivatives in organic electronic devices. The incorporation of 1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione into organic semiconductors has shown promise in improving charge transport properties .

Material Type Property Performance Indicator
Organic SemiconductorCharge MobilityImproved by 30%
Light Emitting Diode (LED)Brightness EfficiencyEnhanced by 25%

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

    1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-3,4-dione: Differing position of the carbonyl groups can lead to variations in chemical behavior and applications.

    1-(1-methyl-1H-pyrazol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: Positional isomer with potential differences in reactivity and biological properties.

Uniqueness

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C8_{8}H8_{8}N4_{4}O2_{2}
  • Molar Mass: 180.18 g/mol

The structure features a pyrrole ring fused with a pyrazole moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions and catalysts can significantly influence the yield and purity of the final product. Detailed synthetic pathways have been explored in various studies, emphasizing the importance of optimizing reaction parameters for enhanced biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor progression.

Case Study:
A study evaluated the antiproliferative effects of related pyrrole derivatives on human colon cancer cell lines (HCT-116 and SW-620). The results demonstrated that certain derivatives achieved a growth inhibition of approximately 70% at concentrations as low as 10 µM .

Antimicrobial Properties

Pyrrole derivatives have also been investigated for their antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In a controlled study, one derivative showed a reduction in inflammation markers in animal models subjected to inflammatory stimuli .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases: Some studies suggest that these compounds can act as inhibitors of tyrosine kinases involved in cell proliferation and survival pathways.
  • Interaction with DNA: Certain derivatives may intercalate into DNA or affect its synthesis, leading to apoptosis in cancer cells.
  • Modulation of Cellular Signaling: By influencing various signaling pathways, these compounds can alter cellular responses to growth factors and cytokines.

Toxicity and Safety Profile

Toxicological assessments reveal that while some derivatives exhibit low toxicity at therapeutic doses, higher concentrations can lead to cytotoxic effects. For example, a study indicated that at concentrations exceeding 100 µg/mL, certain pyrrole derivatives reduced cell viability significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation or multi-step heterocyclic assembly. A validated approach involves refluxing precursors in ethanol or xylene (8–30 hours) with catalysts like chloranil, followed by purification via recrystallization (e.g., DMF–EtOH 1:1) . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reflux at 80–120°C minimizes side reactions like dimerization .
  • Purification : Sequential washing with NaOH and ethanol removes unreacted reagents, enhancing purity to >90% .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., dihydro-pyrrole protons at δ 4.2–5.1 ppm, pyrazole protons at δ 7.3–7.8 ppm) .
  • X-ray crystallography : Resolve bond angles and dihedral angles (e.g., C2–C3–C4 = 119.62° for pyrazole rings) to confirm stereochemistry .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data linked to substitution patterns on the pyrazole and pyrrole rings?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with methyl, phenyl, or halogen substituents at positions 3 and 5 of the pyrazole ring. Test in vitro bioactivity (e.g., enzyme inhibition) to identify critical substituents .
  • Computational modeling : Use DFT calculations to correlate electronic effects (e.g., HOMO-LUMO gaps) with observed activity discrepancies .
  • Crystallographic overlay : Compare active/inactive analogs’ 3D structures to pinpoint steric clashes or hydrogen-bonding variations .

Q. How can regioselectivity challenges in electrophilic substitution reactions on the dihydro-pyrrole ring be mitigated?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) at the pyrrole nitrogen to steer electrophiles to the 3-position .
  • Lewis acid catalysis : Use BF3·Et2O to stabilize transition states, favoring substitution at the less hindered 2-position .
  • Solvent effects : Non-polar solvents (toluene) enhance regioselectivity by reducing charge delocalization .

Q. What analytical methods resolve spectral data contradictions (e.g., overlapping NMR peaks) in complex derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Decouple overlapping signals (e.g., diastereotopic protons in dihydro-pyrrole) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping) causing peak broadening .
  • Isotopic labeling : Use 15N-labeled analogs to simplify nitrogen-coupled 1H NMR spectra .

Q. Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the thermal stability of this compound under varying conditions?

Methodological Answer:

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N2 atmosphere) to determine decomposition thresholds (e.g., >200°C indicates stability for high-temperature reactions) .
  • Accelerated aging studies : Store samples at 40°C/75% RH for 6 months; monitor purity via HPLC to assess hydrolytic degradation .

Q. What methodologies validate the compound’s role as a intermediate in multi-step syntheses (e.g., coupling reactions)?

Methodological Answer:

  • In situ monitoring : Use LC-MS to track intermediate formation during Suzuki-Miyaura couplings .
  • Stoichiometric optimization : Vary catalyst loading (e.g., Pd(PPh3)4 from 1–5 mol%) to maximize cross-coupling efficiency .

Q. Tables of Key Data

Property Value/Technique Reference
Melting Point138–211°C (varies with substituents)
Solubility (DMF)25 mg/mL at 25°C
HRMS (Theoretical)C9H9N3O2: 191.0695 g/mol
TGA DecompositionOnset at 215°C (ΔH = -120 kJ/mol)

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6(4-9-10)11-7(12)2-3-8(11)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBVVTWZBAPQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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